N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The furan-2-carboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and functional groups, leading to distinct biological activities and applications .
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[3-(3-methoxypropyl)-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H25N3O3S/c1-18-11-13-19(14-12-18)22-24(27-23(29)21-10-6-17-31-21)32-25(28(22)15-7-16-30-2)26-20-8-4-3-5-9-20/h3-6,8-14,17H,7,15-16H2,1-2H3,(H,27,29) |
InChI Key |
CRHFZFHVQNWPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCCOC)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.